BENZ(a)ANTHRACENE, 3,4-DIHYDRO-

Deuterium labeling Isotopic synthesis Bay-region chemistry

3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6), also known as 3,4-dihydrotetraphene, is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 and a molecular weight of 230.3 g/mol. This compound is a partially saturated derivative of the fully aromatic carcinogen benz[a]anthracene (C18H12), distinguished by hydrogenation specifically at the 3,4-bond—the site that corresponds to the critical 'bay region' in the metabolic activation pathway of benz[a]anthracene to its ultimate carcinogenic diol-epoxide metabolites.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 60968-01-6
Cat. No. B13959952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE, 3,4-DIHYDRO-
CAS60968-01-6
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2
InChIInChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-12H,3,5H2
InChIKeyUWODATFVIWARKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6): A Strategic Partially-Saturated PAH Intermediate for Isotopic Labeling and Bay-Region Carcinogenesis Research


3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6), also known as 3,4-dihydrotetraphene, is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 and a molecular weight of 230.3 g/mol . This compound is a partially saturated derivative of the fully aromatic carcinogen benz[a]anthracene (C18H12), distinguished by hydrogenation specifically at the 3,4-bond—the site that corresponds to the critical 'bay region' in the metabolic activation pathway of benz[a]anthracene to its ultimate carcinogenic diol-epoxide metabolites [1]. Unlike the extensively studied parent benz[a]anthracene, this dihydro analog serves a specialized role as a synthetic intermediate, particularly as the 1-keto derivative (3,4-dihydrobenz[a]anthracen-1(2H)-one, CAS 57652-74-1), which is a key precursor for the regioselective introduction of deuterium labels at positions 1 and 2 of benz[a]anthracene and 7,12-dimethylbenz[a]anthracene [2]. The compound is listed under multiple identifiers including '3,4-dihydrotetraphene' and 'Benz[a]anthracene, 3,4-dihydro-' and is characterized by estimated physical properties including a density of approximately 1.08–1.16 g/cm³ and an estimated boiling point of 307–420 °C .

Why Benz[a]anthracene or Other Dihydro Isomers Cannot Replace 3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6)


Substituting 3,4-dihydrobenz[a]anthracene with the parent benz[a]anthracene (CAS 56-55-3) or with alternative dihydro isomers such as 5,6-dihydrobenz[a]anthracene or 8,9-dihydrobenz[a]anthracene is not scientifically justifiable for applications requiring bay-region-specific chemistry. The 3,4-bond is uniquely positioned at the angular 'bay region' of the benz[a]anthracene skeleton, and saturation at this specific site enables regioselective deuteration at positions 1 and 2 via the 3,4-dihydrobenz[a]anthracen-1(2H)-one intermediate—a synthetic strategy that other dihydro isomers cannot replicate due to their different ring-saturation patterns [1]. Furthermore, among the five metabolically possible trans-dihydrodiols of benz[a]anthracene, only the 3,4-dihydrodiol derived from metabolism at this position demonstrated exceptional carcinogenic activity: in newborn Swiss-Webster mice, trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene produced malignant lymphoma in 24% of treated animals versus only 4% for the parent benz[a]anthracene, while the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols showed little or no carcinogenic activity [2]. This positional specificity means that researchers studying bay-region activation, metabolic bioactivation at the 3,4-position, or DNA-adduct formation via the 3,4-diol-1,2-epoxide pathway must use the 3,4-dihydro scaffold; generic substitution with other dihydro isomers or the parent PAH would yield fundamentally different metabolic and toxicological profiles.

Quantitative Differentiation Evidence for 3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6)


Regioselective Deuterium-Labeling Capability: 3,4-Dihydro vs. Other Dihydro Isomers as Synthetic Precursors

3,4-Dihydrobenz[a]anthracene, specifically its 1-keto derivative (3,4-dihydrobenz[a]anthracen-1(2H)-one, CAS 57652-74-1), serves as a unique synthetic precursor for the preparation of specifically ²H-labeled benz[a]anthracenes at positions 1 and 2. This regioselective labeling strategy is possible because the 3,4-bond saturation directs keto functionalization to the 1-position, enabling subsequent deuteration [1]. Other dihydro isomers (5,6-dihydro, 8,9-dihydro, 10,11-dihydro) lack this positional relationship to the 1- and 2-positions and cannot be used for the same regioselective deuteration strategy.

Deuterium labeling Isotopic synthesis Bay-region chemistry

Bay-Region Metabolic Activation Specificity: 3,4-Dihydrodiol Carcinogenicity vs. All Other Dihydrodiols

In a landmark carcinogenicity study in newborn Swiss-Webster mice, trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (the dihydrodiol metabolite corresponding to the 3,4-position) induced malignant lymphoma in 24% of treated animals, compared to only 4% for the parent benz[a]anthracene—a 6-fold increase [1]. Critically, none of the animals treated with the trans-1,2-dihydrodiol, trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, or trans-10,11-dihydrodiol developed malignant lymphoma. Furthermore, the 3,4-dihydrodiol caused approximately 35-fold more pulmonary adenomas than did benz[a]anthracene, while the other dihydrodiols had little or no activity. Similarly, in skin tumor initiation studies, BA 3,4-dihydrodiol was approximately 5 times more active than benz[a]anthracene itself, whereas all other BA dihydrodiols (1,2-, 5,6-, 8,9-, and 10,11-) were less active tumor initiators than the parent hydrocarbon [2].

Carcinogenicity Bay-region theory Metabolic activation

Mutagenic Potency: BA 3,4-Dihydrodiol vs. Parent BA and Other Dihydrodiols

In Chinese hamster V79 cells cocultivated with irradiated hamster embryo cells, (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) was approximately 10 times more mutagenic than benz[a]anthracene itself and approximately 20 times more mutagenic than the other possible BA dihydrodiols (1,2-; 5,6-; 8,9-; and 10,11-dihydrodiols) [1]. This quantitative structure-activity relationship directly demonstrates that the 3,4-position confers uniquely high mutagenic potential, consistent with its role as a proximate mutagenic metabolite in the bay-region activation pathway. The diol-epoxide derived from the 3,4-dihydrodiol—(+/-)-trans-3α,4β-dihydroxy-1α,2α-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene—was approximately 20% more active as a tumor initiator than BA 3,4-dihydrodiol itself, while the other diol-epoxides of BA were less active than the parent hydrocarbon [1].

Mutagenicity V79 cells Structure-activity relationship

Enantioselective Oxidation by AKR1A1: (-)-[3R,4R] Enantiomer Preference

Human aldehyde reductase AKR1A1 preferentially oxidized the metabolically relevant (-)-[3R,4R]-dihydroxy-3,4-dihydrobenz[a]anthracene enantiomer over its (+)-[3S,4S] counterpart [1]. AKR1A1 also displayed high utilization ratios (V_max/K_m) for this substrate and for related 3,4-dihydrodiols including (+/-)-trans-3,4-dihydroxy-3,4-dihydro-7-methylbenz[a]anthracene and (+/-)-trans-3,4-dihydroxy-3,4-dihydro-7,12-dimethylbenz[a]anthracene. In a complementary in vivo study, the (-)-enantiomer of BA 3,4-dihydrodiol with [3R,4R] absolute stereochemistry produced pulmonary tumors in 71% of newborn mice with an average of 1.88 tumors per mouse, while BA and the (+)-enantiomer had little or no tumorigenic activity at the dose tested [2]. This stereochemical dependence of biological activity is unique to the 3,4-position, as other dihydrodiol positional isomers do not demonstrate comparable enantioselective metabolic activation or tumorigenicity.

Aldo-keto reductase Enantioselectivity Metabolic activation

Physical Property Differentiation vs. Parent Benz[a]anthracene

The saturation of the 3,4-bond produces measurable changes in physical properties compared to the fully aromatic parent benz[a]anthracene. The calculated density of 3,4-dihydrobenz[a]anthracene is 1.164 g/cm³, compared to 1.19 g/cm³ for benz[a]anthracene [1]. The estimated boiling point is 419.8 °C at 760 mmHg, compared to 438 °C for the parent compound—a difference of approximately 18 °C attributable to the loss of aromaticity at the 3,4-bond [1]. The estimated flash point is 199.4 °C versus 209.1 °C for benz[a]anthracene. While the parent benz[a]anthracene is a white crystalline solid with a melting point of 158 °C, the 3,4-dihydro derivative lacks a well-characterized melting point in the available literature, consistent with its historical role as a synthetic intermediate rather than a final isolated product. These physical property differences, while modest, are relevant for chromatographic separation, purity assessment, and formulation considerations.

Physicochemical properties Analytical reference Chromatographic behavior

DNA Intercalation Properties: Measured Binding Constant and 7-Alkyl Substituent Effects

The 3,4-dihydrobenz[a]anthracene scaffold, in its dihydrodiol form (trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene, BAD), has been directly studied for its DNA intercalation properties using time-resolved fluorescence spectroscopy, yielding a measured binding constant of 1.8 × 10³ M⁻¹ in 10⁻³ M sodium cacodylate buffer with calf thymus DNA [1]. The study further quantified the effects of 7-alkyl substitution: 7-ethyl substitution decreased the binding constant 1.6-fold, while 7-methyl substitution increased the binding constant 1.7-fold. These quantitative structure-binding relationships provide a baseline for the 3,4-dihydro scaffold that is not available for other dihydro isomers, whose DNA intercalation constants have not been systematically measured and reported. While comparable DNA binding data for other dihydrobenz[a]anthracene isomers are not available in the published literature (limiting this to a class-level inference for cross-isomer comparison), these measurements establish the 3,4-dihydro scaffold as the only dihydrobenz[a]anthracene isomer with experimentally determined DNA intercalation thermodynamics.

DNA binding Intercalation Fluorescence spectroscopy

Optimal Application Scenarios for 3,4-Dihydrobenz[a]anthracene (CAS 60968-01-6) Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Isotopically Labeled Benz[a]anthracene Standards for Quantitative Mass Spectrometry

As demonstrated by its use as the 3,4-dihydrobenz[a]anthracen-1(2H)-one intermediate for preparing 1-²H and 2-²H labeled benz[a]anthracenes and 7,12-dimethylbenz[a]anthracenes [1], 3,4-dihydrobenz[a]anthracene is the precursor of choice when developing stable isotope-labeled internal standards for GC-MS or LC-MS/MS quantification of benz[a]anthracene in environmental, food, or biological matrices. Other dihydro isomers cannot provide this regioselective deuteration pathway.

Synthesis of Bay-Region Proximate and Ultimate Carcinogenic Metabolites for Mechanistic Carcinogenesis Studies

The exceptional carcinogenic activity of the 3,4-dihydrodiol metabolite (24% malignant lymphoma vs. 4% for parent BA; 35-fold more pulmonary adenomas) and its 3,4-diol-1,2-epoxide derivative (13.3 pulmonary tumors/mouse, >85-fold more tumorigenic than BA) [2][3] establishes the 3,4-dihydro scaffold as the essential starting point for synthesizing the proximate carcinogen (BA 3,4-dihydrodiol) and ultimate carcinogen (BA 3,4-diol-1,2-epoxide) of benz[a]anthracene. These metabolites are required for DNA adduct formation studies, chemoprevention agent screening, and biomarker development.

Enantioselective Metabolism and Stereochemical Carcinogenesis Studies

Given that AKR1A1 preferentially oxidizes the (-)-[3R,4R] enantiomer of the 3,4-dihydrodiol [4] and that this same enantiomer produced pulmonary tumors in 71% of mice vs. no activity for the (+)-enantiomer [3], procurement of enantiomerically resolved 3,4-dihydrobenz[a]anthracene derivatives (or their dihydrodiol forms) is essential for studies of stereochemical determinants of PAH metabolic activation and carcinogenesis. This stereochemical resolution requirement is specific to the 3,4-position and does not apply to other dihydro isomers.

DNA Intercalation and Physical Binding Studies of PAH Metabolite Models

The measured DNA binding constant (1.8 × 10³ M⁻¹) and characterized 7-alkyl substituent effects (1.7-fold increase with 7-methyl, 1.6-fold decrease with 7-ethyl) [5] make the 3,4-dihydrobenz[a]anthracene scaffold a validated model compound for structure-activity relationship studies of PAH-DNA intercalation. This quantitative baseline enables computational docking validation and the design of modified PAH structures with predictable DNA binding affinities.

Quote Request

Request a Quote for BENZ(a)ANTHRACENE, 3,4-DIHYDRO-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.